molecular formula C15H16N2O3 B15064915 Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 7403-59-0

Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B15064915
CAS No.: 7403-59-0
M. Wt: 272.30 g/mol
InChI Key: JVTLOIPMODEIGL-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a tetrahydroisoquinoline (TIQ) derivative featuring a unique substitution pattern: an acetyl group at position 2, a cyano group at position 3, and an ethyl carboxylate ester at position 2.

Properties

CAS No.

7403-59-0

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 2-acetyl-3-cyano-1,4-dihydroisoquinoline-3-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-20-14(19)15(10-16)8-12-6-4-5-7-13(12)9-17(15)11(2)18/h4-7H,3,8-9H2,1-2H3

InChI Key

JVTLOIPMODEIGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2CN1C(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a cyanoacetyl derivative with an appropriate amine can lead to the formation of the tetrahydroisoquinoline core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically be optimized for yield and purity, involving precise control of temperature, pressure, and reaction time. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group (-CN) in the compound serves as a reactive site for nucleophilic substitution. This functional group can participate in reactions with nucleophiles under appropriate conditions, such as:

  • Hydrolysis : The cyano group may undergo hydrolysis to form an amide or carboxylic acid under acidic or basic conditions, though this is less commonly reported compared to other substitutions.

  • Cyanide Displacement : Reagents like potassium cyanide (KCN) or sodium cyanide (NaCN) can displace the cyano group, though this reaction is context-dependent and may require specific catalysts or solvents.

Oxidative α-Cyanation

A notable reaction involves metal-free oxidative α-cyanation of 1,2,3,4-tetrahydroisoquinolines (THIQs). This process introduces a cyano group at the α-position via:

  • Oxidation with DDQ : The compound undergoes oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an iminium ion intermediate.

  • Trapping with Tin Cyanide : The iminium ion reacts with tributyltin cyanide ((n-Bu)3SnCN(n\text{-Bu})_3\text{SnCN}) to introduce the cyano group at the α-carbon .

Key Features :

  • Reagents : DDQ, (n-Bu)3SnCN(n\text{-Bu})_3\text{SnCN}.

  • Conditions : Ambient temperature, no metal catalysts required .

  • Utility : Enables synthesis of α-cyano-THIQs, which are valuable in natural product synthesis and drug discovery .

Cascade Reactions

The compound’s synthesis often involves multi-component cascade reactions , such as:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated carbonyl intermediates.

  • Aza-Michael–Michael Addition : The intermediate undergoes conjugate addition with 2-alkenyl anilines to form the tetrahydroisoquinoline scaffold .

Example Reaction :

Step Reagents Conditions
KnoevenagelEthyl cyanoacetate, aldehydeDBU, room temperature
Aza-Michael2-alkenyl anilineDBU, room temperature

This method provides a one-pot synthesis of highly substituted tetrahydroisoquinolines .

Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocyclic systems:

  • Thorpe–Ziegler Cyclization : S-alkylated intermediates (e.g., from reactions with α-halo carbonyl compounds) cyclize to form thieno[2,3-c]isoquinoline derivatives .

  • Mechanism : Base-mediated elimination of leaving groups (e.g., halides) followed by ring closure .

Example :
Reaction of 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile with α-halo carbonyl compounds yields S-alkylated intermediates, which cyclize under sodium ethoxide to form fused rings .

Functional Group Transformations

The compound’s ester group and acetyl group enable further modifications:

  • Hydrolysis of the Ester : Basic or acidic hydrolysis converts the ethyl ester to a carboxylic acid, useful for subsequent amidation or esterification .

  • Acetylation : The acetyl group can undergo nucleophilic displacement (e.g., with amines) to form amides or other derivatives .

Analytical Techniques

The compound’s reactivity and purity are monitored using:

  • Thin-Layer Chromatography (TLC) : To track reaction progress and isolate products.

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon shifts .

  • Mass Spectrometry (MS) : Validates molecular weight and functional group identity .

Comparison of Reaction Types

Reaction Type Key Reagents Conditions Outcome
Nucleophilic SubstitutionKCN, NaCNAcidic/basic, catalystsDisplacement of cyano group
Oxidative CyanationDDQ, (n-Bu)3SnCN(n\text{-Bu})_3\text{SnCN}Ambient temperatureα-Cyano-THIQ formation
Cascade SynthesisEthyl cyanoacetate, aldehydesDBU, room temperatureHighly substituted THIQs
CyclizationSodium ethoxide, α-halo carbonyl compoundsRefluxing ethanolFused heterocycles (e.g., thienoisoquinolines)

Limitations and Challenges

  • Regioselectivity : Cascade reactions require precise control of reaction conditions to avoid side products .

  • Scalability : Multi-step syntheses may limit large-scale production unless optimized .

Scientific Research Applications

Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

  • The cyano group at position 3 enhances electrophilicity, which could facilitate nucleophilic additions or cyclizations. This contrasts with methoxy or hydroxy substituents in analogs , which are electron-donating and may improve solubility.
  • Ethyl Carboxylate vs. Methyl Ester : The ethyl ester in the target compound may confer higher lipophilicity compared to methyl esters (e.g., ), affecting membrane permeability in biological applications.

Biological Activity

Ethyl 2-acetyl-3-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 7403-59-0) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
CAS Number7403-59-0
EINECSNot specified

Pharmacological Potential

  • Antimicrobial Activity : Research indicates that THIQ derivatives exhibit significant antimicrobial effects against various pathogens. This compound has shown promising results in inhibiting bacterial growth and may serve as a lead compound in developing new antibiotics .
  • Neuroprotective Effects : The compound demonstrates neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases. Studies suggest that THIQ analogs can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
  • Anticancer Activity : Preliminary investigations have indicated that this compound exhibits selective cytotoxicity against cancer cell lines. For instance, it has been reported to inhibit the proliferation of MDA-MB-231 breast cancer cells without affecting normal human keratinocytes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression. For example, it has been shown to interfere with cyclooxygenase (COX) pathways and inducible nitric oxide synthase (iNOS) production in microglial cells .
  • Modulation of Signaling Pathways : Ethyl 2-acetyl-3-cyano derivatives can influence key signaling pathways such as AKT/GSK3β/β-catenin, which are critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A recent study reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics .
  • Neuroprotective Study : In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The protective effect was linked to its ability to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels .
  • Cancer Cell Line Testing : In a series of assays against various cancer cell lines, ethyl 2-acetyl-3-cyano showed selective cytotoxicity with an IC50 value significantly lower than that of control compounds. This suggests potential for further development as an anticancer agent .

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